molecular formula C14H18BrNO2 B4064489 N-(4-bromophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide

N-(4-bromophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B4064489
M. Wt: 312.20 g/mol
InChI Key: ADSZPNMSCCQTBA-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C14H18BrNO2 and its molecular weight is 312.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.05209 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Practical Synthesis of CCR5 Antagonists : A practical method for synthesizing orally active CCR5 antagonists involving N-(4-bromophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide derivatives has been developed. This involves esterification, intramolecular Claisen type reaction, and Suzuki−Miyaura reaction, establishing a new, inexpensive method without the need for chromatographic purification (Ikemoto et al., 2005).

  • Intermolecular Interactions in Antipyrine-like Derivatives : The synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives have been reported, highlighting the stabilization of molecular structures through hydrogen bonds and π-interactions. This research contributes to understanding the solid-state structures and energetic contributions of similar compounds (Saeed et al., 2020).

Applications in Material Science

  • Polyamide and Polyimide Synthesis : Research into rigid-rod polyamides and polyimides derived from related compounds emphasizes the preparation of materials with excellent thermooxidative stability. These materials are characterized by inherent viscosity, FT-IR, NMR, and various thermal analyses, showing potential applications in high-performance polymers (Spiliopoulos et al., 1998).

Catalytic and Chemical Process Development

  • Enhanced Brightness Emission-tuned Nanoparticles : Utilizing heterodifunctional polyfluorene building blocks, including derivatives of this compound, for the synthesis of nanoparticles with adjustable molecular weights. These nanoparticles exhibit bright fluorescence emissions, potentially applicable in materials science and bioimaging (Fischer et al., 2013).

Corrosion Inhibition

  • Corrosion Inhibition Efficiency : Schiff surfactants derived from the compound have shown excellent corrosion inhibition on carbon steel in hydrochloric acid solutions, indicating potential applications in industrial corrosion protection. The adsorption behavior of these surfactants suggests a chemical adsorption mechanism, underlining their utility in corrosion inhibition studies (Tawfik, 2015).

Properties

IUPAC Name

N-(4-bromophenyl)-2,2-dimethyloxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2)9-10(7-8-18-14)13(17)16-12-5-3-11(15)4-6-12/h3-6,10H,7-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSZPNMSCCQTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)C(=O)NC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.